molecular formula C11H9N3OS2 B1523280 5-[2-(1,3-Benzothiazol-2-yl)ethyl]-1,3,4-oxadiazole-2-thiol CAS No. 1283108-44-0

5-[2-(1,3-Benzothiazol-2-yl)ethyl]-1,3,4-oxadiazole-2-thiol

Cat. No.: B1523280
CAS No.: 1283108-44-0
M. Wt: 263.3 g/mol
InChI Key: HWCVKVFFWRYYBC-UHFFFAOYSA-N
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Description

5-[2-(1,3-Benzothiazol-2-yl)ethyl]-1,3,4-oxadiazole-2-thiol is a useful research compound. Its molecular formula is C11H9N3OS2 and its molecular weight is 263.3 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .

Mode of Action

tuberculosis . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .

Biochemical Pathways

tuberculosis , suggesting that they may interfere with the biochemical pathways essential for the survival and replication of this bacterium.

Result of Action

tuberculosis , suggesting that they may induce cellular changes that inhibit the growth and replication of this bacterium.

Biological Activity

5-[2-(1,3-Benzothiazol-2-yl)ethyl]-1,3,4-oxadiazole-2-thiol (CAS: 1283108-44-0) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C11H9N3OS2
  • Molecular Weight : 263.34 g/mol
  • IUPAC Name : 5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazole-2-thiol
  • Purity : 95% .

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors under acidic or basic conditions. The detailed synthetic routes may vary but generally include:

  • Formation of the Benzothiazole Ring : Cyclization of 2-amino thiophenol with an aldehyde.
  • Introduction of the Oxadiazole Moiety : Utilizing hydrazides and appropriate carboxylic acids in phosphoryl chloride.
  • Thiol Group Incorporation : Final modifications to introduce the thiol group at position 2 of the oxadiazole ring.

Anticancer Activity

Recent studies have indicated that derivatives of oxadiazoles exhibit significant anticancer properties. In particular:

  • Cytotoxicity : The compound has shown potent cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer), U937 (leukemia), and A549 (lung cancer). For instance, some related oxadiazole derivatives exhibited IC50 values in the micromolar range against these cell lines .
Cell Line IC50 (µM) Reference Compound
MCF-70.65Tamoxifen
U9370.12Doxorubicin
A5490.75Doxorubicin

The mechanism by which this compound exerts its biological effects includes:

  • Induction of Apoptosis : Flow cytometry assays have demonstrated that this compound can induce apoptosis in cancer cells in a dose-dependent manner.
  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific kinases and carbonic anhydrases involved in tumor progression .

Anticonvulsant Activity

In addition to anticancer properties, some studies have explored the anticonvulsant potential of related benzothiazole derivatives. For example:

  • Compounds synthesized with this framework demonstrated significant reductions in seizure duration in animal models compared to control groups .

Case Studies

Several studies have illustrated the biological activity of related compounds:

  • Study on Anticancer Activity : A study published in MDPI highlighted that derivatives with oxadiazole moieties showed greater cytotoxicity than established chemotherapeutics like doxorubicin against leukemia and breast cancer cell lines .
  • Anticonvulsant Research : Research conducted on benzothiazole derivatives indicated potent anticonvulsant effects through modulation of neurotransmitter systems and ion channels .

Properties

IUPAC Name

5-[2-(1,3-benzothiazol-2-yl)ethyl]-3H-1,3,4-oxadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3OS2/c16-11-14-13-9(15-11)5-6-10-12-7-3-1-2-4-8(7)17-10/h1-4H,5-6H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWCVKVFFWRYYBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)CCC3=NNC(=S)O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[2-(1,3-Benzothiazol-2-yl)ethyl]-1,3,4-oxadiazole-2-thiol
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5-[2-(1,3-Benzothiazol-2-yl)ethyl]-1,3,4-oxadiazole-2-thiol
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5-[2-(1,3-Benzothiazol-2-yl)ethyl]-1,3,4-oxadiazole-2-thiol
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5-[2-(1,3-Benzothiazol-2-yl)ethyl]-1,3,4-oxadiazole-2-thiol
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5-[2-(1,3-Benzothiazol-2-yl)ethyl]-1,3,4-oxadiazole-2-thiol
Reactant of Route 6
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5-[2-(1,3-Benzothiazol-2-yl)ethyl]-1,3,4-oxadiazole-2-thiol

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